molecular formula C21H24N4O3S B14860434 5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14860434
M. Wt: 412.5 g/mol
InChI Key: RYPQGGOVAFDTNV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-carboxamide class, characterized by a pyrazole core substituted with a sulfamoyl group at position 5 and a 4-methylbenzyl carboxamide at position 2. Its molecular formula is C₂₂H₂₅N₄O₃S, with a molecular weight of 412.51 g/mol .

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

3-[(4-ethylphenyl)sulfamoyl]-5-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C21H24N4O3S/c1-4-16-9-11-18(12-10-16)25-29(27,28)21-19(15(3)23-24-21)20(26)22-13-17-7-5-14(2)6-8-17/h5-12,25H,4,13H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

RYPQGGOVAFDTNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using a sulfonyl chloride derivative.

    Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with certain enzymes, potentially leading to inhibitory effects.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features, molecular weights, and biological activities of related pyrazole derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Relevance Source
5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide 4-ethylphenyl sulfamoyl, 4-methylbenzyl carboxamide 412.51 Structural data available; potential applications inferred from analogs (e.g., CB1 antagonism).
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl carboxamide 481.21 Cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM).
3-Amino-5-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (10) Pyridinyl sulfamoyl, phenyl carboxamide ~430 (estimated) Apoptosis inducer in colon cancer; synthesized via cyclocondensation.
5-Methyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide Pyrimidinyl sulfamoyl, phenyl oxazole 424.45 No explicit activity data; structural focus on sulfamoyl and heterocyclic diversity.
5-[(2-Chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Trifluoromethyl, 2-chlorobenzyl sulfanyl, 4-methoxyphenyl carboxamide 455.88 No direct activity reported; trifluoromethyl group may enhance metabolic stability.
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters Methylsulfanyl, variable substituents at position 5 ~250–350 Analgesic and anti-inflammatory activity; ulcerogenic side effects noted.

Detailed Research Findings

Structural Analysis

  • Sulfamoyl vs. Sulfonyl/Sulfanyl Groups: The target compound’s sulfamoyl group (SO₂NH-) distinguishes it from sulfonyl (SO₂) or sulfanyl (S-) analogs (e.g., ).
  • Carboxamide Substituents : The 4-methylbenzyl group in the target compound contrasts with the 3-pyridylmethyl group in ’s CB1 antagonist. Pyridinyl substituents may enhance CNS penetration, while benzyl groups favor lipophilicity .

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